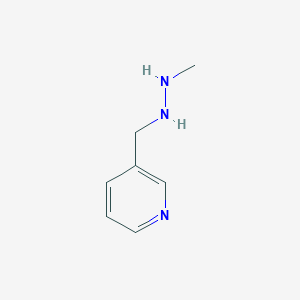

1-methyl-2-(pyridin-3-ylmethyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-(pyridin-3-ylmethyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a hydrazine moiety attached to a pyridine ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-methyl-2-(pyridin-3-ylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with methylhydrazine under acidic conditions. The reaction typically proceeds as follows: [ \text{Pyridine-3-carboxaldehyde} + \text{Methylhydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-2-(pyridin-3-ylmethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of hydrazine derivatives, including 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, as promising candidates for treating tuberculosis. The compound has been shown to exhibit activity against Mycobacterium tuberculosis, with a focus on inhibiting specific targets such as MmpL3, which is crucial for the bacterium's survival. In vitro assays demonstrated that this compound could act synergistically with existing tuberculosis therapies, enhancing their efficacy against drug-resistant strains .

Cancer Treatment

The compound's structural similarity to known anticancer agents positions it as a potential lead in the development of new cancer therapeutics. Its derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression, particularly c-Met inhibitors that are currently under clinical evaluation for the treatment of non-small cell lung cancer and other malignancies .

Analytical Applications

Hydrazine derivatives, including this compound, have been utilized in analytical chemistry for the detection and quantification of various analytes. Their ability to form stable complexes with metal ions makes them suitable for spectroscopic determination methods. They have been employed in environmental monitoring and food safety assessments, where they assist in detecting contaminants and ensuring compliance with safety regulations .

Materials Science

Polymer Chemistry

In materials science, hydrazine derivatives are explored for their role as polymer initiators and crosslinking agents. The unique reactivity of this compound allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength .

Comprehensive Data Table

Case Studies

-

Antituberculosis Research

A study conducted on the efficacy of hydrazine derivatives found that this compound exhibited a minimal inhibitory concentration (MIC) significantly lower than many existing treatments, indicating its potential as a new therapeutic agent against multi-drug resistant tuberculosis strains . -

Cancer Therapeutics Development

In preclinical trials, derivatives of this compound demonstrated selective inhibition of c-Met kinases at low nanomolar concentrations, leading to reduced tumor growth in xenograft models. This positions the compound as a candidate for further clinical development in oncology .

Wirkmechanismus

The mechanism of action of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites. The compound’s hydrazine moiety can also participate in redox reactions, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-methyl-2-(pyridin-2-ylmethyl)hydrazine

- 1-methyl-2-(pyridin-4-ylmethyl)hydrazine

- 2-methyl-2-(pyridin-3-ylmethyl)hydrazine

Uniqueness

1-methyl-2-(pyridin-3-ylmethyl)hydrazine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for targeted synthesis and research applications.

Biologische Aktivität

1-Methyl-2-(pyridin-3-ylmethyl)hydrazine is a hydrazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

The compound's structure features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.41 | Moderate inhibition |

| PC3 (Prostate Cancer) | 9.71 | Strong inhibition |

| HCT-116 (Colon Cancer) | 2.29 | High inhibition |

The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating that this compound has a potent effect against these cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Specifically, it has been shown to disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death . Additionally, it may inhibit specific signaling pathways associated with cancer cell survival, such as the STAT3 pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Research indicates that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| E. faecalis | 40 | Comparable inhibition zone |

| P. aeruginosa | 50 | Comparable inhibition zone |

| S. typhi | 45 | Comparable inhibition zone |

| K. pneumoniae | 40 | Comparable inhibition zone |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice models bearing human tumor xenografts treated with varying doses of this compound showed a dose-dependent reduction in tumor volume. The highest dose group exhibited a tumor volume reduction of up to 70% compared to the control group over a treatment period of four weeks .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation explored the combination of this compound with established chemotherapeutics such as doxorubicin. The results indicated enhanced cytotoxicity in cancer cell lines when used in combination, suggesting potential for synergistic therapeutic strategies .

Eigenschaften

IUPAC Name |

1-methyl-2-(pyridin-3-ylmethyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-8-10-6-7-3-2-4-9-5-7/h2-5,8,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLJUKUNARXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.